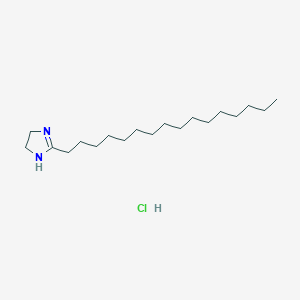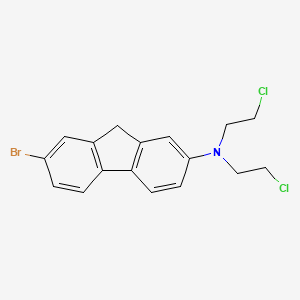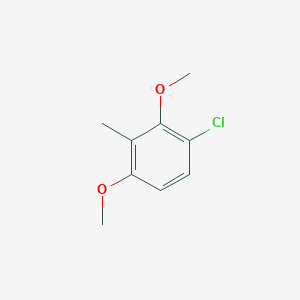
1-Chloro-2,4-dimethoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,4-dimethoxy-3-methylbenzene is an aromatic compound with a benzene ring substituted by a chlorine atom, two methoxy groups, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxy-3-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2,4-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation, due to the electron-donating effects of the methoxy groups.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4).
Alkylation: Alkyl halides (R-Cl) in the presence of aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Nitration: 1-Chloro-2,4-dimethoxy-3-methyl-5-nitrobenzene.
Sulfonation: 1-Chloro-2,4-dimethoxy-3-methyl-5-sulfonic acid.
Oxidation: 1-Chloro-2,4-dimethoxy-3-carboxybenzene.
Reduction: 2,4-Dimethoxy-3-methylbenzene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,4-dimethoxy-3-methylbenzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-chloro-2,4-dimethoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. For example, derivatives of this compound have been shown to disrupt fungal cell membranes, leading to cell death through apoptosis . The molecular targets and pathways involved may include reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1,3-dimethoxy-5-methylbenzene
- 1-Chloro-3,5-dimethylbenzene
- 2,4-Dimethoxy-3-methylbenzene
Comparison: 1-Chloro-2,4-dimethoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and properties. Compared to 2-chloro-1,3-dimethoxy-5-methylbenzene, the position of the chlorine atom and methoxy groups affects the compound’s electron density and steric hindrance, leading to different reactivity patterns in electrophilic substitution reactions . Similarly, 1-chloro-3,5-dimethylbenzene lacks the methoxy groups, resulting in different chemical behavior and applications .
Eigenschaften
CAS-Nummer |
105103-98-8 |
|---|---|
Molekularformel |
C9H11ClO2 |
Molekulargewicht |
186.63 g/mol |
IUPAC-Name |
1-chloro-2,4-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 |
InChI-Schlüssel |
HEDBIFMCQDNLML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

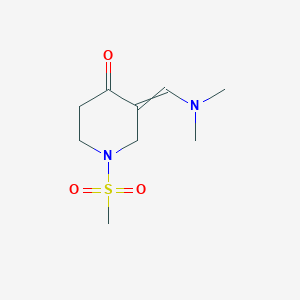
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
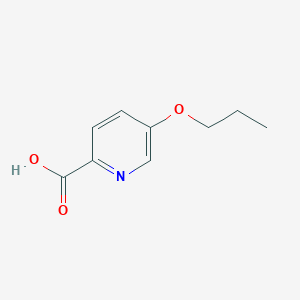
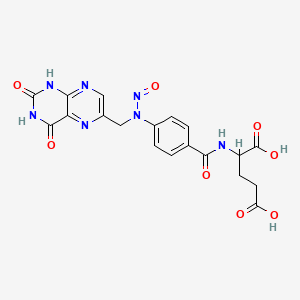

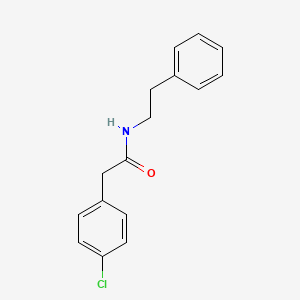
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
